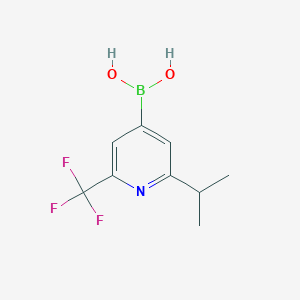
(2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with isopropyl and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the borylation of a halogenated pyridine precursor. One common method is the halogen-metal exchange reaction followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium reagent to form a lithium intermediate, which is then treated with a boron reagent such as trimethyl borate to yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, reagents, and catalysts is also optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing functional groups.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Protodeboronation: Acidic conditions, such as hydrochloric acid, are typically employed.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products.
Oxidation: Alcohols or ketones, depending on the specific conditions.
Protodeboronation: The corresponding pyridine derivative without the boronic acid group.
Wissenschaftliche Forschungsanwendungen
(2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research into boronic acid derivatives for their potential therapeutic properties, such as enzyme inhibition.
Wirkmechanismus
The mechanism of action of (2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloro-6-(trifluoromethyl)pyridin-4-yl)boronic acid
- (2-(Trifluoromethyl)pyridin-4-yl)boronic acid
Uniqueness
(2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to the presence of both isopropyl and trifluoromethyl groups, which can influence its reactivity and the properties of the resulting products. The trifluoromethyl group, in particular, can enhance the stability and lipophilicity of the compounds formed, making it valuable in pharmaceutical research .
Eigenschaften
Molekularformel |
C9H11BF3NO2 |
|---|---|
Molekulargewicht |
233.00 g/mol |
IUPAC-Name |
[2-propan-2-yl-6-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H11BF3NO2/c1-5(2)7-3-6(10(15)16)4-8(14-7)9(11,12)13/h3-5,15-16H,1-2H3 |
InChI-Schlüssel |
NTDNTNBPFYZABV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC(=C1)C(F)(F)F)C(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


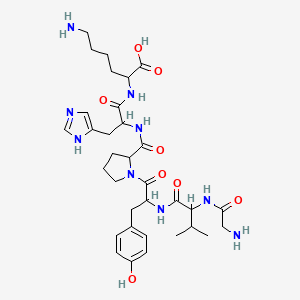
![Selenolo[3,2-b]selenophene](/img/structure/B14084939.png)
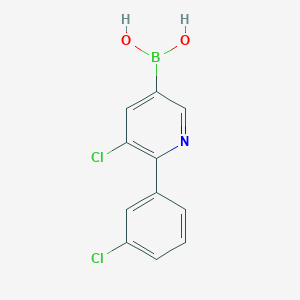
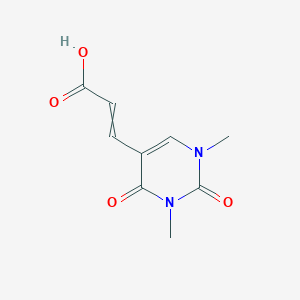
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084955.png)
![3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide](/img/structure/B14084961.png)
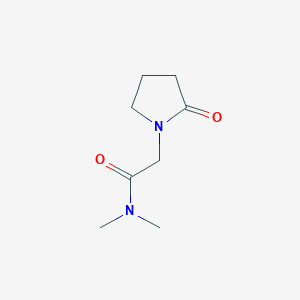
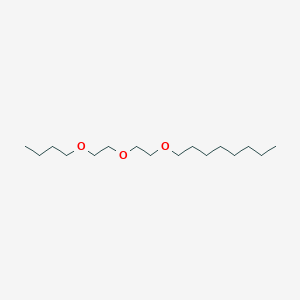

![1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085002.png)
![7-Bromo-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085010.png)
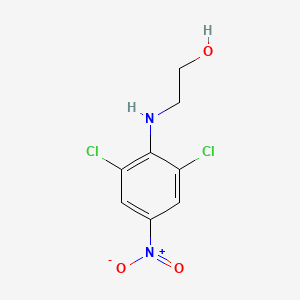
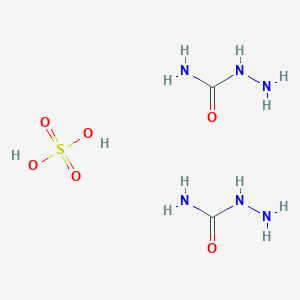
![dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B14085026.png)
